chlorovulone IV
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Overview
Description
Chlorovulone IV is a chemical compound that belongs to the class of chlorinated sesquiterpenes. It is a natural product that has been isolated from the marine sponge Dysidea villosa. Chlorovulone IV has been found to possess various pharmacological properties, making it a promising candidate for scientific research applications.
Mechanism of Action
Chlorovulone IV exerts its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has been found to interact with various molecular targets, including enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects
Chlorovulone IV has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
Chlorovulone IV has several advantages for use in laboratory experiments. It is a natural product with a well-defined chemical structure, making it easy to synthesize and purify. It also exhibits potent biological activities, making it a useful tool for investigating various biological processes. However, its limited availability and the complexity of its synthesis can be a limitation for some research applications.
Future Directions
There are several future directions for research on chlorovulone IV. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate its molecular targets and mechanisms of action.
Scientific Research Applications
Chlorovulone IV has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. As such, it has potential applications in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
properties
CAS RN |
100201-69-2 |
---|---|
Product Name |
chlorovulone IV |
Molecular Formula |
C21H29ClO4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
methyl (Z,7Z)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13+/t21-/m1/s1 |
InChI Key |
CTIZPKYMYVPNGA-RAUOOXNLSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C\C=C/CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Canonical SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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